molecular formula C17H18FN3O4S B2950763 3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1421455-92-6

3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2950763
CAS No.: 1421455-92-6
M. Wt: 379.41
InChI Key: HRSAFVPOKPKYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group, and a 1-methylimidazole moiety substituted with a furan-2-yl group. The sulfonamide group (–SO₂NH–) is linked to the imidazole via an ethyl chain, providing structural flexibility.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-21-11-14(16-4-3-9-25-16)20-17(21)7-8-19-26(22,23)12-5-6-15(24-2)13(18)10-12/h3-6,9-11,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSAFVPOKPKYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SARs).

  • Molecular Formula : C17H18FN3O4S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1421455-92-6

The compound's biological activity is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Mechanistic studies suggest that it may inhibit tubulin polymerization, a crucial process for cancer cell division, leading to cell cycle arrest and subsequent apoptosis.

Anticancer Activity

Recent studies have evaluated the efficacy of this compound against various human cancer cell lines. Below is a summary of findings from relevant research:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.054Induction of apoptosis via caspase activation and G2/M phase arrest
HeLa (Cervical)0.048Inhibition of tubulin assembly and apoptosis induction
MCF-7 (Breast)0.99Targeting microtubules leading to cell cycle disruption
DU-145 (Prostate)Not reportedPotential for future studies

Structural Activity Relationships (SAR)

The incorporation of specific functional groups in the compound's structure has been shown to enhance its biological activity. The furan and imidazole moieties contribute significantly to the compound's ability to interact with biological targets effectively.

Case Studies

  • Study on A549 Cells :
    • Researchers found that this compound exhibited an IC50 value of 0.054 µM against A549 lung cancer cells, indicating potent cytotoxicity. The mechanism involved cell cycle arrest at the G2/M phase and activation of caspase 3, which are critical pathways in apoptosis .
  • HeLa Cell Line Evaluation :
    • In HeLa cells, the compound showed an IC50 value of 0.048 µM, demonstrating its ability to inhibit tubulin polymerization. This inhibition leads to disrupted microtubule formation, essential for mitosis, thereby inducing apoptosis in cervical cancer cells .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Imidazole Linkages
Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound –F, –OCH₃, furan-2-yl, 1-methylimidazole ~451.45 g/mol* Flexible ethyl linker; electron-rich furan enhances solubility
N-(4-{[3-BUTYL-1-(2-FLUOROBENZYL)-2,6-DIOXO-PURIN-8-YL]METHYL}PHENYL)-1-METHYL-IMIDAZOLE-4-SO₂NH₂ Purine core, –F, –CF₃ 565.62 g/mol Rigid purine scaffold; designed for crystallographic studies (PDB: 4BV)
N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide Benzimidazole, –CH₃ ~395.47 g/mol Lacks fluorine and furan; benzimidazole enhances DNA intercalation potential
(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}acrylamide Fluorophenyl, acrylamide ~426.44 g/mol Acrylamide linker; fluorophenyl improves membrane permeability

Key Observations :

  • Fluorine Substitution : The target compound’s –F group at the 3-position of the benzene ring likely enhances metabolic stability and lipophilicity, similar to fluorophenyl groups in and .
  • Furan vs. Other Heterocycles : The furan-2-yl group distinguishes it from analogues with phenyl () or purine () substituents. Furan’s electron-rich nature may improve binding to aromatic residues in enzymes .
Physicochemical Properties
  • Spectral Data :
    • IR : Expected S=O stretches at ~1350–1150 cm⁻¹ (sulfonamide) and absence of C=O bands (distinguishing from hydrazinecarbothioamides in ) .
    • ¹H-NMR : Methoxy (–OCH₃) singlet at ~3.8 ppm; furan protons as doublets at ~6.3–7.4 ppm .
  • Lipophilicity: Higher logP than non-fluorinated analogues (e.g., ) due to –F and –OCH₃ groups.

Q & A

Q. What advanced separation techniques resolve enantiomeric or polymorphic impurities?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Crystallization screening : Explore solvent/anti-solvent pairs (e.g., acetone/water) to isolate stable polymorphs.
  • Dynamic NMR : Detect rotameric forms of the furan-imidazole linkage that may affect bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.